molecular formula C8H16N2O4 B1382968 (2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester CAS No. 1350475-32-9

(2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B1382968
CAS No.: 1350475-32-9
M. Wt: 204.22 g/mol
InChI Key: UJEFFBNYSBJJQB-UHFFFAOYSA-N
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Description

(2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C9H20N2O2. It is a derivative of ethylene diamine and is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the production of pharmaceuticals, polymers, and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2-hydroxyethylamine with tert-butyl carbamate under controlled conditions. The reaction typically involves the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) , to facilitate the formation of the carbamate ester.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

(2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carbamic acid derivatives.

  • Reduction: Reduction reactions can convert the compound into amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Carbamic Acid Derivatives: Resulting from oxidation reactions.

  • Amine Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of various organic compounds.

  • Biology: Employed in the study of enzyme inhibitors and other biological molecules.

  • Medicine: Utilized in the development of pharmaceuticals, particularly in the design of drug delivery systems.

  • Industry: Applied in the production of polymers and other materials.

Mechanism of Action

The mechanism by which (2-Carbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a prodrug , undergoing enzymatic or chemical transformation in the body to release active pharmaceutical ingredients. The specific molecular targets and pathways depend on the context of its use, such as in drug delivery or enzyme inhibition.

Comparison with Similar Compounds

  • tert-Butyl carbamate

  • N-Boc-protected amines

  • 2-hydroxyethylamine

Properties

IUPAC Name

tert-butyl N-(3-amino-2-hydroxy-3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(11)6(9)12/h5,11H,4H2,1-3H3,(H2,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEFFBNYSBJJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146063
Record name Carbamic acid, N-(3-amino-2-hydroxy-3-oxopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350475-32-9
Record name Carbamic acid, N-(3-amino-2-hydroxy-3-oxopropyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350475-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-amino-2-hydroxy-3-oxopropyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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